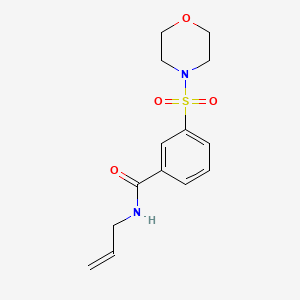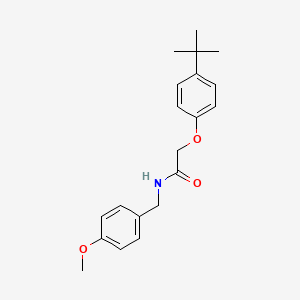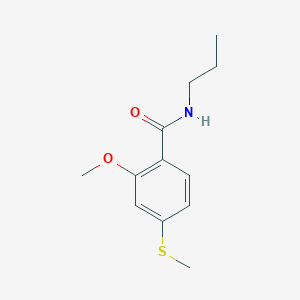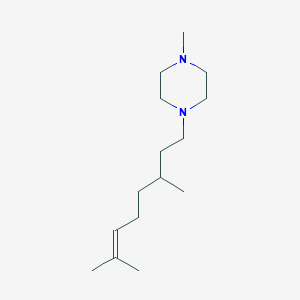
N-allyl-3-(4-morpholinylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allyl-3-(4-morpholinylsulfonyl)benzamide, also known as NSC 319726, is a synthetic compound that has been extensively studied for its potential as an anticancer agent. It belongs to a class of compounds known as sulfonamides, which have been used in medicine for their antibacterial and antitumor properties. In recent years, NSC 319726 has gained attention for its promising anticancer activity and has been the subject of numerous scientific studies.
Mécanisme D'action
N-allyl-3-(4-morpholinylsulfonyl)benzamide 319726 exerts its anticancer activity through multiple mechanisms. One of the primary mechanisms involves the inhibition of tubulin polymerization, which is necessary for cell division. N-allyl-3-(4-morpholinylsulfonyl)benzamide 319726 binds to the colchicine binding site on tubulin, preventing the formation of microtubules and disrupting the cell cycle. Additionally, N-allyl-3-(4-morpholinylsulfonyl)benzamide 319726 has been shown to inhibit the activity of topoisomerase II, an enzyme that is necessary for DNA replication and repair.
Biochemical and Physiological Effects:
N-allyl-3-(4-morpholinylsulfonyl)benzamide 319726 has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer activity, N-allyl-3-(4-morpholinylsulfonyl)benzamide 319726 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain. N-allyl-3-(4-morpholinylsulfonyl)benzamide 319726 has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
N-allyl-3-(4-morpholinylsulfonyl)benzamide 319726 has several advantages for use in lab experiments. It is readily available and can be synthesized using relatively simple methods. It has also been extensively studied, and its mechanism of action is well understood. However, N-allyl-3-(4-morpholinylsulfonyl)benzamide 319726 has some limitations for use in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, it has a relatively short half-life, which can limit its effectiveness in some applications.
Orientations Futures
There are several potential future directions for research on N-allyl-3-(4-morpholinylsulfonyl)benzamide 319726. One area of interest is the development of more effective formulations of the compound, such as liposomal or nanoparticle formulations, which could improve its solubility and increase its efficacy. Another area of interest is the investigation of N-allyl-3-(4-morpholinylsulfonyl)benzamide 319726 as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, further studies are needed to better understand the mechanisms of action of N-allyl-3-(4-morpholinylsulfonyl)benzamide 319726 and to identify potential drug targets for future drug development.
Méthodes De Synthèse
N-allyl-3-(4-morpholinylsulfonyl)benzamide 319726 can be synthesized using a multi-step process involving the reaction of various chemical reagents. One common method involves the reaction of 3-aminobenzenesulfonamide with allyl bromide and morpholine, followed by the addition of acetic anhydride and sulfuric acid. The resulting product is purified through recrystallization and column chromatography.
Applications De Recherche Scientifique
N-allyl-3-(4-morpholinylsulfonyl)benzamide 319726 has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. Studies have also shown that N-allyl-3-(4-morpholinylsulfonyl)benzamide 319726 can induce apoptosis, or programmed cell death, in cancer cells. In addition to its anticancer activity, N-allyl-3-(4-morpholinylsulfonyl)benzamide 319726 has also been studied for its potential as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.
Propriétés
IUPAC Name |
3-morpholin-4-ylsulfonyl-N-prop-2-enylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4S/c1-2-6-15-14(17)12-4-3-5-13(11-12)21(18,19)16-7-9-20-10-8-16/h2-5,11H,1,6-10H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMVQODHRSYRKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(morpholin-4-ylsulfonyl)-N-(prop-2-en-1-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-bromo-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5038941.png)
![2,2,3,3-tetrafluoro-N,N'-bis[1-(hydroxymethyl)propyl]succinamide](/img/structure/B5038946.png)

![N-(2-bromophenyl)-3-[(2-chlorobenzyl)oxy]benzamide](/img/structure/B5038967.png)
![N-[2-(4-methoxyphenoxy)ethyl]-N-methyl-1-butanamine](/img/structure/B5038979.png)
![3-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5038983.png)
![3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-(4-pyrimidinylmethyl)benzamide](/img/structure/B5038988.png)
![5-[(3-acetylphenoxy)methyl]-N-(5-isoquinolinylmethyl)-N-methyl-3-isoxazolecarboxamide](/img/structure/B5038989.png)
![2-butyl-5-(3,4,5-trimethoxyphenyl)-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione](/img/structure/B5038991.png)


![4-[5-(4-benzoyl-1-piperazinyl)-2-fluoro-4-nitrophenyl]morpholine](/img/structure/B5039011.png)
![4-({[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide](/img/structure/B5039015.png)
![N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B5039031.png)